molecular formula C17H18ClN3O5S B2737411 1-(2-(4-Ethylphenoxy)acetyl)-4-((4-chlorophenyl)sulfonyl)semicarbazide CAS No. 1022874-36-7

1-(2-(4-Ethylphenoxy)acetyl)-4-((4-chlorophenyl)sulfonyl)semicarbazide

Cat. No.: B2737411
CAS No.: 1022874-36-7
M. Wt: 411.86
InChI Key: TWRUAWJFYWMWOM-UHFFFAOYSA-N
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Description

1-(2-(4-Ethylphenoxy)acetyl)-4-((4-chlorophenyl)sulfonyl)semicarbazide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes an ethylphenoxy group, a chlorophenylsulfonyl group, and a semicarbazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(4-Ethylphenoxy)acetyl)-4-((4-chlorophenyl)sulfonyl)semicarbazide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 4-ethylphenol with chloroacetic acid to form 2-(4-ethylphenoxy)acetic acid. This intermediate is then reacted with thionyl chloride to produce the corresponding acyl chloride. The acyl chloride is subsequently reacted with 4-chlorophenylsulfonylhydrazine to form the desired semicarbazide derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This can include the use of specific solvents, catalysts, and temperature control to ensure efficient conversion of starting materials to the final product. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

1-(2-(4-Ethylphenoxy)acetyl)-4-((4-chlorophenyl)sulfonyl)semicarbazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound

Scientific Research Applications

1-(2-(4-Ethylphenoxy)acetyl)-4-((4-chlorophenyl)sulfonyl)semicarbazide has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block in organic synthesis, allowing for the creation of more complex molecules.

    Biology: It may be used in studies involving enzyme inhibition or as a probe to investigate biological pathways.

    Industry: The compound can be utilized in the development of new materials or as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 1-(2-(4-Ethylphenoxy)acetyl)-4-((4-chlorophenyl)sulfonyl)semicarbazide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interact with cellular receptors, leading to modulation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-(4-Methylphenoxy)acetyl)-4-((4-chlorophenyl)sulfonyl)semicarbazide
  • 1-(2-(4-Ethylphenoxy)acetyl)-4-((4-bromophenyl)sulfonyl)semicarbazide
  • 1-(2-(4-Ethylphenoxy)acetyl)-4-((4-fluorophenyl)sulfonyl)semicarbazide

Uniqueness

1-(2-(4-Ethylphenoxy)acetyl)-4-((4-chlorophenyl)sulfonyl)semicarbazide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Compared to similar compounds, it may exhibit different biological activities or chemical properties, making it valuable for specific research purposes.

Properties

IUPAC Name

1-(4-chlorophenyl)sulfonyl-3-[[2-(4-ethylphenoxy)acetyl]amino]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClN3O5S/c1-2-12-3-7-14(8-4-12)26-11-16(22)19-20-17(23)21-27(24,25)15-9-5-13(18)6-10-15/h3-10H,2,11H2,1H3,(H,19,22)(H2,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWRUAWJFYWMWOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)OCC(=O)NNC(=O)NS(=O)(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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